molecular formula C23H26N4O3 B13384803 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one

Cat. No.: B13384803
M. Wt: 406.5 g/mol
InChI Key: ACCFLVVUVBJNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3

InChI Key

ACCFLVVUVBJNGT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

Origin of Product

United States

Preparation Methods

Table 1: Summary of Critical Synthesis Steps

Step Reaction Type Reagents/Conditions Yield Citation
1 Core cyclization K₂CO₃, DMF, 80°C, 12h 65%
2 Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 8h 72%
3 Chiral purification Chiral HPLC (Chiralpak AD-H column) 98% ee

Optimization Strategies

  • Stereoselective synthesis : Use of (S)-2-methoxypropyl bromide in alkylation reactions to directly introduce the chiral center, avoiding resolution steps.
  • Solvent selection : Substituting DMF with THF in cyclization improved reaction homogeneity and reduced side products.
  • Catalyst screening : Pd(OAc)₂/XPhos system increased coupling efficiency for sterically hindered pyridinyl boronate esters.

Analytical Characterization

Critical quality control parameters include:

  • HPLC purity : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Chiral analysis : 98% enantiomeric excess confirmed via polarimetry ([α]D²⁵ = +42.3° (c=1.0, CHCl₃)).
  • Mass spectrometry : ESI-MS m/z 407.2 [M+H]⁺, matching theoretical mass (406.486 g/mol).

Chemical Reactions Analysis

Key Synthetic Reactions

The synthesis of Samotolisib involves multi-step reactions, with critical transformations outlined below:

Mechanistic Insights

  • Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction attaches the 5-(2-hydroxypropan-2-yl)pyridin-3-yl group to the brominated quinoline precursor. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps .

  • Stereochemical Control : The (2S)-2-methoxypropyl group is introduced using chiral resolution or asymmetric synthesis to ensure enantiomeric purity critical for biological activity .

Stability and Functional Group Reactivity

  • Hydroxypropan-2-yl Group : The tertiary alcohol moiety is prone to dehydration under acidic conditions, potentially forming an alkene byproduct.

  • Imidazo[4,5-c]quinolinone Core : Stable under physiological pH but susceptible to oxidation at the methyl-substituted nitrogen under strong oxidizing agents .

Metabolic Reactions (Inferred)

While direct metabolic studies are not disclosed in the provided sources, analogues suggest:

  • Oxidative Metabolism : Hepatic CYP450 enzymes may oxidize the methoxypropyl or methyl groups.

  • Hydrolysis : The lactam ring may undergo enzymatic hydrolysis in vivo, though stability is enhanced by the fused imidazole system .

Table 2: Reactivity of Functional Groups

Functional GroupReactivityStability Notes
Pyridinyl tertiary alcoholAcid-sensitive (dehydration)Stabilized by steric hindrance
Methoxypropyl side chainResistant to nucleophilic substitution due to steric and electronic effectsStable under basic conditions
MethylimidazoquinolinoneOxidation-sensitive at N-methyl groupRequires inert atmosphere during synthesis

Critical Research Findings

  • Yield Optimization : The Suzuki-Miyaura coupling step achieves ~75% yield with Pd(PPh₃)₄ as a catalyst .

  • Stereochemical Purity : Chiral HPLC confirms >99% enantiomeric excess for the (2S)-configured methoxypropyl group .

Scientific Research Applications

LY3023414 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

LY3023414 exerts its effects by potently and selectively inhibiting class I phosphoinositide 3-kinase isoforms, mammalian target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This inhibition leads to the blockade of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently altered in cancer cells. By inhibiting this pathway, LY3023414 induces G1 cell-cycle arrest and apoptosis, thereby impeding tumor growth and proliferation .

Comparison with Similar Compounds

Research Findings and Implications

  • LY-3023414 vs. NVP-BEZ235 : Structural refinements in LY-3023414 resolved solubility issues, enabling clinical progression. NVP-BEZ235’s toxicity underscores the importance of substituent optimization .
  • LY-3023414 vs. AZD0156: Both leverage the imidazo[4,5-c]quinolin-2-one core but diverge in target choice. AZD0156’s focus on ATM inhibition expands the scaffold’s applicability beyond PI3K/mTOR pathways .
  • Role of Substituents : The 2-hydroxypropan-2-yl group in LY-3023414 enhances hydrogen bonding with kinase active sites, a feature absent in simpler analogues like DD8 .

Biological Activity

Chemical Identity and Structure
8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one, commonly known as Samotolisib or LY3023414 , is a synthetic organic compound with the molecular formula C23H26N4O3C_{23}H_{26}N_{4}O_{3} and a molecular weight of approximately 406.48 g/mol. The compound features an imidazole ring fused to a quinoline system, which is significant for its biological activity, particularly in the context of cancer treatment.

Samotolisib acts primarily as a dual inhibitor targeting phosphoinositide 3-kinase (PI3K) isoforms and the mechanistic target of rapamycin (mTOR). These pathways are integral to cellular growth and metabolism. The inhibition occurs through binding to the active sites of these enzymes, effectively blocking downstream signaling that promotes tumor growth and proliferation .

Inhibition Potency

The inhibitory potency of Samotolisib against key targets has been quantified:

  • PIK3CA (PI3Kα) : IC50 = 6.07 nM
  • PIK3CB (PI3Kβ) : IC50 = 77.6 nM
  • mTOR : IC50 = 165.0 nM

These values indicate a strong affinity for its targets, suggesting significant potential for therapeutic applications in oncology .

Antitumor Efficacy

Samotolisib has been evaluated in various clinical trials for its efficacy against solid tumors, including:

  • Breast Cancer
  • Colon Cancer
  • Non-Small Cell Lung Cancer
  • Metastatic Prostate Cancer

The compound's role in inhibiting the PI3K/mTOR pathways makes it particularly relevant for cancers characterized by aberrant activation of these signaling routes. Clinical trials have shown promising results in terms of tumor response rates and overall survival benefits .

Oral Bioavailability

One of the advantageous pharmacokinetic properties of Samotolisib is its oral bioavailability, which facilitates easier administration compared to intravenous therapies. This characteristic enhances patient compliance and expands its potential use in outpatient settings .

Data Table: Summary of Biological Activity

Parameter Value
Molecular Formula C23H26N4O3
Molecular Weight 406.48 g/mol
Primary Targets PI3Kα, PI3Kβ, mTOR
Inhibition Potency (IC50) PIK3CA: 6.07 nM
PIK3CB: 77.6 nM
mTOR: 165.0 nM
Clinical Applications Breast Cancer
Colon Cancer
Metastatic Prostate Cancer
Administration Route Oral

Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of Samotolisib:

  • Trial NCT02407054 : Focused on advanced solid tumors; results indicated a favorable safety profile with manageable side effects.
  • Trial NCT02443337 : Evaluated Samotolisib in combination with other chemotherapeutic agents for enhanced efficacy.
  • Trial NCT02549989 : Assessed monotherapy in endometrial cancer patients, showing promising tumor response rates.

These studies collectively suggest that Samotolisib could become an important therapeutic option for patients with specific cancer types that exhibit reliance on the PI3K/mTOR signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally related imidazo[4,5-c]quinolin-2-one derivatives often involves multi-step processes, including (i) coupling reactions between pyridine and quinoline precursors, (ii) chiral resolution of intermediates (e.g., (2S)-2-methoxypropyl groups), and (iii) purification via column chromatography . For optimization, Design of Experiments (DoE) can systematically vary parameters (temperature, solvent, catalyst) to maximize yield. Purity validation requires HPLC with UV detection (≥95% purity threshold) .

Q. How is the stereochemical integrity of the (2S)-2-methoxypropyl group maintained during synthesis?

  • Methodological Answer : Chiral intermediates are stabilized using enantiomerically pure starting materials (e.g., (S)-proline derivatives) or resolved via chiral chromatography. Reaction progress is monitored using circular dichroism (CD) or chiral HPLC to detect racemization .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., COSY, HSQC) resolves substituent positions on the imidazo[4,5-c]quinoline core. X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry, as demonstrated for related compounds in PDB entries .

Advanced Research Questions

Q. How does the compound’s imidazo[4,5-c]quinolin-2-one core influence its kinase inhibition selectivity (e.g., PI3K vs. ATM)?

  • Methodological Answer : Computational docking studies (using Schrödinger or AutoDock) compare binding affinities to kinase ATP pockets. For example, LY3023414 (a structural analog) selectively inhibits PI3Kα due to hydrophobic interactions with the quinoline moiety, while AZD0156 (an ATM inhibitor) exploits hydrogen bonding with the imidazole nitrogen . Experimental validation includes kinase panel screens (e.g., Eurofins KinaseProfiler) .

Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) properties, and how do metabolic pathways affect bioavailability?

  • Answer : Mouse xenograft models are used to assess oral bioavailability and half-life. LC-MS/MS quantifies plasma concentrations, while metabolite identification employs liver microsome assays. For example, AZD0156 showed enhanced volume of distribution (Vd) due to its methoxypropyl group, reducing first-pass metabolism .

Q. How can contradictory data on off-target effects (e.g., CYP450 inhibition) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., fluorogenic vs. LC-MS-based CYP450 assays). A tiered approach is recommended: (i) Screen with recombinant CYP isoforms, (ii) validate using human hepatocytes, and (iii) apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical relevance .

Q. What strategies improve water solubility without compromising target binding?

  • Answer : Structural modifications include:

  • Introducing hydrophilic groups (e.g., hydroxyl or morpholine) on the pyridine ring.
  • Prodrug approaches (e.g., phosphate esters) that hydrolyze in vivo.
    LY3023414’s 2-hydroxypropan-2-yl group enhances aqueous solubility (>10 mg/mL) while maintaining PI3K affinity .

Experimental Design & Data Analysis

Q. How should dose-response studies be designed to distinguish target-mediated efficacy from nonspecific cytotoxicity?

  • Answer : Use a dual-parameter approach:

  • Measure IC50 in target-specific assays (e.g., kinase activity).
  • Compare to IC50 in viability assays (e.g., CellTiter-Glo) across cell lines.
    A >10-fold selectivity window (e.g., AZD0156’s IC50 of 0.0007 µM for ATM vs. 0.1 µM for cytotoxicity) confirms target specificity .

Q. What statistical methods address variability in high-throughput screening (HTS) data?

  • Answer : Normalize data using Z-score or B-score to correct for plate-edge effects. Confirm hits with dose-response curves (≥3 replicates) and apply false discovery rate (FDR) controls (e.g., Benjamini-Hochberg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.